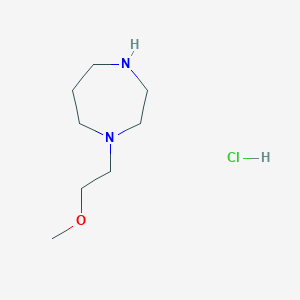
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine is a chemical compound with the molecular formula C13H26N4O2. It is characterized by the presence of a piperidine ring, an azetidine ring, and a hydrazine group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The piperidine and azetidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This makes it a valuable tool in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine include:
- N1-BOC-4-(3-aminomethylazetidin-1-yl)piperidine
- N1-BOC-4-(3-hydroxyazetidin-1-yl)piperidine
- N1-BOC-4-(3-methylazetidin-1-yl)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its hydrazine group, which provides unique reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
CAS-Nummer |
1338247-74-7 |
|---|---|
Molekularformel |
C13H26N4O2 |
Molekulargewicht |
270.37114 |
Synonyme |
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)





